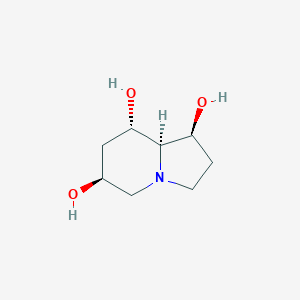![molecular formula C9H16O3 B152487 (2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 133398-57-9](/img/structure/B152487.png)
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chemical compound used in scientific research. It is a chiral building block that is commonly used in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral building block, which can lead to the synthesis of chiral compounds. It is also believed to act as a chiral ligand, which can be used in asymmetric catalysis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde are not well understood. However, it is believed to have minimal toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its chiral nature, which can lead to the synthesis of chiral compounds. It is also relatively easy to synthesize and is generally considered safe for use in laboratory experiments. The limitations of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its limited solubility in certain solvents and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research. One direction is the development of new synthetic methods for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, which could lead to more efficient and cost-effective synthesis. Another direction is the development of new applications for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, such as its use in the synthesis of new chiral drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
In conclusion, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chiral building block that is commonly used in scientific research. It has several applications, including its use in the synthesis of chiral compounds and chiral ligands. While its mechanism of action and biochemical and physiological effects are not well understood, it is generally considered safe for use in laboratory experiments. There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research, including the development of new synthetic methods and new applications.
Synthesemethoden
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is synthesized using a multi-step process. The first step involves the reaction of (S)-glycidol with diethylzinc to form a chiral zinc alkoxide. This is followed by the reaction of the chiral zinc alkoxide with (R)-glycidol to form the chiral epoxide. The final step involves the oxidation of the chiral epoxide with a suitable oxidizing agent to form ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of various compounds. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in the synthesis of chiral drugs.
Eigenschaften
CAS-Nummer |
133398-57-9 |
|---|---|
Produktname |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
RWEZZEBPLLEJBN-IWSPIJDZSA-N |
Isomerische SMILES |
CCCCC[C@H]([C@@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
Kanonische SMILES |
CCCCCC(C1C(O1)C=O)O |
Synonyme |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)










![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)